molecular formula C9H6F2O B12814392 5-Ethynyl-1,2-difluoro-3-methoxybenzene

5-Ethynyl-1,2-difluoro-3-methoxybenzene

Cat. No.: B12814392
M. Wt: 168.14 g/mol
InChI Key: NGTIQSYKNQAGRL-UHFFFAOYSA-N
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Description

5-Ethynyl-1,2-difluoro-3-methoxybenzene: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,2-difluoro-3-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-1,2-difluoro-3-methoxybenzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl, fluorine, or methoxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyl-1,2-difluoro-3-methoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-Ethynyl-3,5-difluoro-2-methoxybenzene
  • 5-Ethynyl-2,4-difluoro-3-methoxybenzene
  • 5-Ethynyl-1,2-difluoro-4-methoxybenzene

Comparison: 5-Ethynyl-1,2-difluoro-3-methoxybenzene is unique due to the specific positioning of its substituents The presence of the ethynyl group at the 5-position, along with the fluorine atoms at the 1 and 2 positions and the methoxy group at the 3 position, gives it distinct chemical properties

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

5-ethynyl-1,2-difluoro-3-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h1,4-5H,2H3

InChI Key

NGTIQSYKNQAGRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#C)F)F

Origin of Product

United States

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